SIRT3-IN-2 vs. SIRT1/2/3-IN-2: Differential SIRT3 Selectivity at Equivalent Concentration
SIRT3-IN-2 demonstrates a distinct selectivity profile compared to the pan-inhibitor SIRT1/2/3-IN-2 (compound 9). At 200 µM, SIRT3-IN-2 inhibits SIRT3 activity by 39% [1]. In contrast, SIRT1/2/3-IN-2 at the same concentration (200 µM) inhibits SIRT1 by 27%, SIRT2 by 72%, and SIRT3 by 71% . SIRT3-IN-2 thus exhibits substantially lower absolute inhibition of SIRT3 and lacks the concurrent SIRT2 inhibition characteristic of SIRT1/2/3-IN-2, enabling more selective interrogation of SIRT3 biology without confounding SIRT2 effects.
| Evidence Dimension | SIRT3 inhibition rate at 200 µM |
|---|---|
| Target Compound Data | 39% inhibition of SIRT3 at 200 µM |
| Comparator Or Baseline | SIRT1/2/3-IN-2: 27% (SIRT1), 72% (SIRT2), 71% (SIRT3) inhibition at 200 µM |
| Quantified Difference | SIRT3-IN-2 exhibits 32 percentage-point lower SIRT3 inhibition and negligible SIRT2 inhibition compared to SIRT1/2/3-IN-2 |
| Conditions | Fluorometric deacetylation assay; recombinant human SIRT1, SIRT2, SIRT3 |
Why This Matters
Researchers requiring SIRT3 inhibition without confounding pan-SIRT activity should prioritize SIRT3-IN-2 over SIRT1/2/3-IN-2, as the latter induces substantial SIRT2 inhibition (72%) that may complicate interpretation of SIRT3-specific phenotypes.
- [1] Salo HS, et al. Identification of novel SIRT3 inhibitor scaffolds by virtual screening. Bioorg Med Chem Lett. 2013 May 15;23(10):2990-5. View Source
